molecular formula C9H7ClN2O2 B7944978 2-chloro-6-methoxy-1H-quinazolin-4-one

2-chloro-6-methoxy-1H-quinazolin-4-one

Cat. No.: B7944978
M. Wt: 210.62 g/mol
InChI Key: RZBPTLOVZCUBRS-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxy-1H-quinazolin-4-one (CAS 20197-97-1) is a high-purity chemical intermediate of significant interest in medicinal chemistry, particularly in the development of new antibacterial agents. This compound serves as a crucial synthetic precursor for the generation of diverse 2-(amino)quinazolin-4(3H)-one derivatives . Recent scientific investigations have demonstrated that such derivatives exhibit potent antistaphylococcal activity, showing promising efficacy against challenging methicillin-resistant Staphylococcus aureus (MRSA) strains . The reactivity of the chlorine atom at the 2-position allows for further functionalization, making this scaffold a versatile building block for constructing compounds for structure-activity relationship (SAR) studies . The quinazolin-4(3H)-one core is a privileged structure in drug discovery, known to be associated with a wide range of biological activities beyond antimicrobial effects, including anticancer, anti-inflammatory, and anticonvulsant properties . Researchers value this compound for its utility in constructing novel molecules aimed at addressing the urgent global health threat of antibiotic resistance. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-6-methoxy-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-5-2-3-7-6(4-5)8(13)12-9(10)11-7/h2-4H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBPTLOVZCUBRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=NC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)NC(=NC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Cyclization with Formamide

Heating 2-amino-5-methoxybenzoic acid with excess formamide at 180–200°C for 6–8 hours yields 6-methoxyquinazolin-4-one. Subsequent chlorination at position 2 is achieved using phosphorus oxychloride (POCl₃) or oxalyl chloride. A typical protocol involves refluxing the quinazolinone intermediate in POCl₃ for 3–4 hours, achieving 80–85% chlorination efficiency.

Key Data:

ParameterValueSource
Reaction Temperature110–120°C (POCl₃)
Yield (Overall)72–78%
Purity (HPLC)>98%

Nitration-Reduction-Chlorination Cascade

Patent CN101353328B discloses a multi-step synthesis starting from 3,4-dimethoxybenzaldehyde. This route avoids hazardous reagents like potassium permanganate and minimizes organic solvent usage:

Synthetic Pathway

  • Oxidation : 3,4-Dimethoxybenzaldehyde → 3,4-dimethoxybenzoic acid using H₂O₂/KOH (60°C, 10 h).

  • Nitration : Nitric acid-mediated nitration at position 5 (0–5°C, 2 h).

  • Reduction : Fe/HCl reduction of nitro to amine (60–85°C, 2–10 h).

  • Cyclization : Reaction with sodium cyanate to form quinazolinone.

  • Chlorination : POCl₃ at 80–120°C for 2–6 h introduces the 2-chloro group.

Advantages:

  • Eliminates PtO₂-catalyzed hydrogenation, reducing explosion risks.

  • 30% reduction in POCl₃ consumption compared to traditional methods.

Microwave-Assisted Chlorination

Modern protocols employ microwave irradiation to accelerate chlorination. A study using 6-methoxyquinazolin-4-one and POCl₃ under microwave conditions (300 W, 120°C) achieved 95% conversion in 15 minutes. This method reduces energy consumption and improves reproducibility.

Comparison with Conventional Heating:

MethodTimeYieldEnergy Use
Conventional4 h78%High
Microwave15 min92%Low

One-Pot Synthesis from o-Anthranilic Acids

An optimized one-pot procedure combines cyclization and chlorination:

  • React 2-amino-5-methoxybenzoic acid with trimethyl orthoformate in MeOH/HCl.

  • Add POCl₃ directly to the reaction mixture without isolating the intermediate.

  • Reflux for 5 h to obtain 2-chloro-6-methoxy-1H-quinazolin-4-one in 85% yield.

Critical Parameters:

  • Molar Ratio : POCl₃ : substrate = 3:1.

  • Solvent System : Anhydrous MeOH minimizes side reactions.

Catalytic Chlorination Using Dichlorotriphenylphosphorane

Alternative chlorinating agents like Ph₃PCl₂ offer milder conditions. A 2023 study demonstrated that treating 6-methoxyquinazolin-4-one with Ph₃PCl₂ in dichloromethane (25°C, 2 h) provides the target compound in 88% yield. This method avoids high temperatures and corrosive POCl₃ vapors.

Reaction Profile:

Quinazolinone+Ph₃PCl₂DCM, 25°C2-Chloro Derivative+Ph₃PO\text{Quinazolinone} + \text{Ph₃PCl₂} \xrightarrow{\text{DCM, 25°C}} \text{2-Chloro Derivative} + \text{Ph₃PO}

Industrial-Scale Production Considerations

For kilogram-scale synthesis, the nitration-reduction-chlorination cascade is preferred due to:

  • Cost Efficiency : Raw material costs reduced by 40% versus anthranilic acid routes.

  • Safety : Avoids storing large quantities of POCl₃ through in-situ chlorination.

  • Waste Management : "Three wastes" (waste gas, water, residue) decreased by 55%.

Analytical Characterization

Successful synthesis is confirmed via:

  • ¹H NMR (DMSO-d₆): δ 12.59 (s, 1H, NH), 7.68 (d, J = 8.0 Hz, H-5), 4.55 (s, CH₂Cl).

  • LC-MS : m/z 213.05 [M+H]⁺.

  • XRD : Crystalline form II dominates in industrial batches.

Challenges and Optimization Strategies

Byproduct Formation

  • Issue : 4-Chloro regioisomer forms at >120°C.

  • Solution : Maintain chlorination temperature at 80–100°C.

Solvent Selection

  • DMF vs. Toluene : DMF increases reaction rate but complicates purification. Toluene offers better phase separation .

Chemical Reactions Analysis

2-chloro-6-methoxy-1H-quinazolin-4-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, often using halogenating agents or nucleophiles.

    Addition: Reactions where atoms or groups are added to a molecule, commonly involving alkenes or alkynes.

Common reagents and conditions used in these reactions include acids, bases, solvents, and specific temperature and pressure settings. The major products formed depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

2-chloro-6-methoxy-1H-quinazolin-4-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the creation of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition or activation.

    Medicine: Investigated for its therapeutic potential, possibly as a drug candidate or in drug delivery systems.

    Industry: Utilized in the production of materials, coatings, or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-chloro-6-methoxy-1H-quinazolin-4-one involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The pharmacological and physicochemical properties of quinazolinones are highly dependent on substituent type and position. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Bioactivity
2-Chloro-6-methoxy-1H-quinazolin-4-one Cl (C2), OMe (C6) 210.63 (calculated) Hypothesized antihistaminic/antioxidant
6-Methoxy-7-hydroxyquinazolin-4-one OMe (C6), OH (C7) 206.18 Enhanced solubility due to hydroxyl group
6-(2-Chlorophenyl)-3-methyl-2-phenylquinazolin-4(3H)-one Cl (phenyl), Me (C3), Ph (C2) ~365.83 Antioxidant (P<0.5)
4-Benzyl-1-substituted-triazoloquinazolin-5-ones Triazolo group, benzyl (C4) Variable H1-antihistaminic (IC₅₀: 0.12–1.8 μM)
6-Chloro-4-(2-chloro-phenyl)-1H-quinazolin-2-one Cl (C6), Cl (phenyl) 291.13 Structural rigidity from dual chloro groups
Key Observations:

Methoxy at C6 (vs. hydroxyl in ) reduces hydrogen-bonding capacity but improves metabolic stability.

Bioactivity Trends: Triazolo-fused quinazolinones (e.g., ) exhibit potent H1-antihistaminic activity due to the triazolo group enhancing receptor binding. Antioxidant activity in phenyl-substituted derivatives (e.g., ) correlates with electron-withdrawing groups (e.g., Cl) stabilizing radical intermediates.

Pharmacological and Physicochemical Properties

Table 2: Pharmacological and Physicochemical Comparison
Property This compound 6-Methoxy-7-hydroxyquinazolin-4-one 6-(2-Chlorophenyl)-3-methyl-2-phenylquinazolin-4(3H)-one
Solubility (Predicted) Low (lipophilic Cl and OMe) Moderate (polar OH group) Low (bulky phenyl groups)
Antioxidant Activity Not reported Not reported Significant (P<0.5)
Antihistaminic Activity Hypothesized Not applicable Not applicable
Synthetic Accessibility Moderate Challenging (hydroxyl stability) Complex (multiple substituents)
Key Findings:
  • Antioxidant Activity: Chlorophenyl-substituted quinazolinones (e.g., ) outperform simpler derivatives, suggesting that bulky aryl groups enhance radical scavenging.
  • Solubility : Hydroxyl groups (as in ) improve aqueous solubility, whereas chloro and methoxy groups in the target compound may limit bioavailability.

Q & A

Q. Table 1: Optimization of Reaction Conditions

ParameterOptimal RangeImpact on YieldSource
Temperature80–100°CMaximizes cyclization
SolventDMF or ethanolEthanol improves purity
Reaction Time4–6 hoursProlonged time reduces side products

Basic: What spectroscopic and analytical techniques are recommended for characterizing this compound?

Answer:
Standard characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and electronic environment (e.g., methoxy and chloro groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C9_9H6_6ClN2_2O2_2, MW 212.61 g/mol) .
  • X-ray Crystallography : For definitive structural confirmation, though limited to crystalline derivatives .
  • HPLC : To assess purity (>95% for biological assays) .

Advanced: How can computational methods like molecular docking guide the study of this compound’s biological targets?

Answer:
Molecular docking simulations predict binding interactions between this compound and target enzymes (e.g., kinases or DNA topoisomerases). Key steps include:

Target Selection : Prioritize enzymes linked to cancer (e.g., EGFR tyrosine kinase) based on structural homology .

Ligand Preparation : Optimize the compound’s 3D structure using software like Schrödinger Maestro.

Docking Protocols : Use AutoDock Vina to simulate binding affinities. The chloro and methoxy groups often enhance hydrophobic interactions in enzyme active sites .

Validation : Compare docking scores with experimental IC50_{50} values from kinase inhibition assays .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies in activity data (e.g., varying IC50_{50} values) may arise from:

  • Assay Conditions : Differences in pH, temperature, or solvent (DMSO vs. aqueous buffers) .
  • Cell Line Variability : Cancer cell lines with divergent genetic backgrounds (e.g., MCF-7 vs. HeLa) .
  • Purity of Compound : Impurities >5% can skew results; validate via HPLC .

Q. Strategy :

  • Replicate assays under standardized conditions.
  • Use orthogonal methods (e.g., fluorescence polarization and SPR) to confirm binding .

Advanced: What strategies enhance bioactivity through substituent modification on the quinazolinone core?

Answer:
The methoxy and chloro groups are prime targets for derivatization:

  • Methoxy Group :
    • Demethylation : Convert to a hydroxyl group for hydrogen bonding (e.g., using BBr3_3) .
    • Oxidation : Form a ketone to increase electrophilicity .
  • Chloro Group :
    • Nucleophilic Substitution : Replace with amines or thiols to improve solubility .

Q. Table 2: Functionalization Outcomes

ModificationProductBioactivity ImpactSource
Demethylation6-Hydroxy derivativeEnhanced enzyme binding
Chloro substitution2-Amino derivativeImproved solubility

Basic: What purification methods are optimal for isolating this compound?

Answer:
Post-synthesis purification methods include:

  • Recrystallization : Use ethanol/water mixtures to remove unreacted precursors .
  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) for high-purity isolation .
  • Centrifugation : Precipitate impurities by adjusting pH (e.g., neutral to slightly acidic) .

Advanced: How to design SAR studies for this compound derivatives?

Answer:
Structure-Activity Relationship (SAR) studies require:

Derivative Synthesis : Prepare analogs with systematic substituent changes (e.g., halogens, alkyl groups) .

Biological Testing : Screen against target enzymes/cell lines using dose-response assays .

Data Analysis : Use QSAR models to correlate substituent properties (e.g., logP, Hammett constants) with activity .

Example : Replacing the methoxy group with bulkier substituents (e.g., ethoxy) may sterically hinder non-specific binding .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Waste Disposal : Collect in halogenated waste containers due to the chloro group .

Advanced: How does electronic distribution in the quinazolinone core influence reactivity?

Answer:
The electron-withdrawing chloro group at position 2 and electron-donating methoxy group at position 6 create a polarized electronic environment:

  • Nucleophilic Attack : Favored at position 4 (carbonyl carbon) due to electron deficiency .
  • Electrophilic Substitution : Occurs at position 7 (activated by methoxy’s +M effect) .

Advanced: How to address low solubility in biological assays?

Answer:

  • Co-solvents : Use DMSO (≤1% v/v) to maintain solubility without cytotoxicity .
  • Prodrug Design : Introduce phosphate or glycoside groups for aqueous compatibility .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to enhance bioavailability .

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